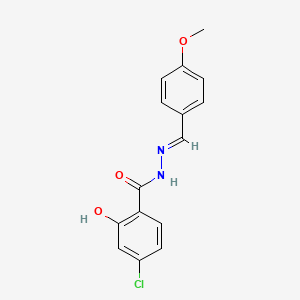
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone
描述
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone, also known as DMAP, is a heterocyclic compound that has gained significant attention in scientific research. This compound has been found to possess various biological activities, making it a potential candidate for drug development.
作用机制
The mechanism of action of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone involves the inhibition of certain enzymes, including topoisomerase and histone deacetylase. These enzymes are essential for the survival and proliferation of cancer cells. By inhibiting these enzymes, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone induces apoptosis in cancer cells, leading to their death. Furthermore, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been found to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been shown to possess antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage.
实验室实验的优点和局限性
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has several advantages for lab experiments, including its high purity and stability. However, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone. One potential direction is the development of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone and its potential side effects. Moreover, the synthesis of novel derivatives of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone could lead to the development of more potent and selective compounds for various applications.
Conclusion
In conclusion, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone is a promising compound with various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. The synthesis method for 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone involves a multi-step process, and it has been extensively studied for its scientific research application. The mechanism of action of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone involves the inhibition of certain enzymes, and it possesses several biochemical and physiological effects. Although 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has some limitations, it has several advantages for lab experiments. Finally, there are several future directions for the study of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone, including drug development and the synthesis of novel derivatives.
科学研究应用
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been extensively studied for its biological activities, including its antitumor, anti-inflammatory, and antioxidant properties. Several studies have reported that 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. Additionally, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
属性
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-phenylprop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-9-13(3)18-17(20)15(11)16(19)12(2)10-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,18,20)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXUXPKSWBZLEE-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-[(2E)-2-methyl-3-phenylprop-2-enoyl]pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3847730.png)

![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide](/img/structure/B3847747.png)
![2-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B3847749.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-bromobenzohydrazide](/img/structure/B3847757.png)
![3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid](/img/structure/B3847765.png)

![2-{[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3847781.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B3847797.png)
![3-[3-(2-methoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847812.png)
![3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847817.png)
![3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847822.png)